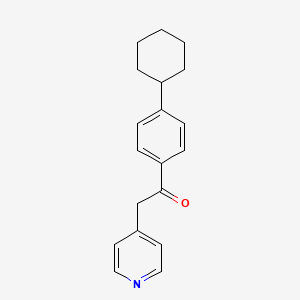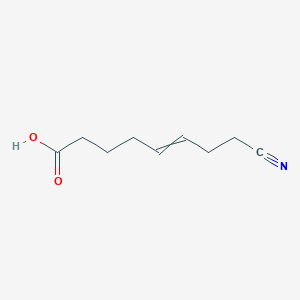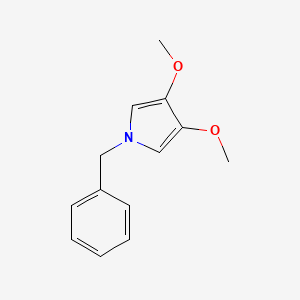![molecular formula C20H55Si5Ta B14260133 Tantalum(5+) pentakis[(trimethylsilyl)methanide] CAS No. 173410-81-6](/img/structure/B14260133.png)
Tantalum(5+) pentakis[(trimethylsilyl)methanide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tantalum(5+) pentakis[(trimethylsilyl)methanide] is an organometallic compound of tantalum It is a colorless solid that is soluble in organic solvents and hydrolyzes readily to release trimethylsilylmethane
Preparation Methods
The synthesis of tantalum(5+) pentakis[(trimethylsilyl)methanide] typically involves the reaction of tantalum pentachloride with lithium trimethylsilylmethanide in an organic solvent such as pentane. The reaction is carried out at room temperature, and the product is subsequently purified by sublimation. This method yields a high purity product, although care must be taken to avoid contamination and ensure complete reaction.
Chemical Reactions Analysis
Tantalum(5+) pentakis[(trimethylsilyl)methanide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tantalum oxide.
Reduction: It can be reduced to lower oxidation states of tantalum.
Substitution: The trimethylsilylmethanide ligands can be substituted with other ligands such as halides or alkoxides. Common reagents used in these reactions include oxygen, hydrogen, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tantalum(5+) pentakis[(trimethylsilyl)methanide] has several scientific research applications:
Materials Science: It is used as a precursor for the deposition of tantalum-containing thin films, which are important in the semiconductor industry.
Catalysis: The compound is used as a catalyst in various organic reactions, including hydroamination and hydroaminoalkylation.
Chemistry: It serves as a reagent in the synthesis of other organometallic compounds.
Biology and Medicine:
Mechanism of Action
The mechanism of action of tantalum(5+) pentakis[(trimethylsilyl)methanide] involves the coordination of the trimethylsilylmethanide ligands to the central tantalum atom. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Tantalum(5+) pentakis[(trimethylsilyl)methanide] can be compared with other similar compounds such as:
Pentakis(dimethylamido)tantalum: This compound has similar applications in materials science and catalysis but differs in the nature of its ligands.
Tantalum pentachloride: Used as a starting material for the synthesis of various tantalum compounds, including tantalum(5+) pentakis[(trimethylsilyl)methanide].
Tantalum alkoxides: These compounds are used in the deposition of tantalum-containing thin films and have similar reactivity to tantalum(5+) pentakis[(trimethylsilyl)methanide].
Tantalum(5+) pentakis[(trimethylsilyl)methanide] is unique due to its specific ligand environment, which imparts distinct reactivity and stability characteristics.
Properties
CAS No. |
173410-81-6 |
|---|---|
Molecular Formula |
C20H55Si5Ta |
Molecular Weight |
617.0 g/mol |
IUPAC Name |
methanidyl(trimethyl)silane;tantalum(5+) |
InChI |
InChI=1S/5C4H11Si.Ta/c5*1-5(2,3)4;/h5*1H2,2-4H3;/q5*-1;+5 |
InChI Key |
PNJUPZFDKNCWPH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].[Ta+5] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


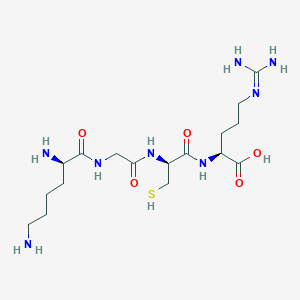
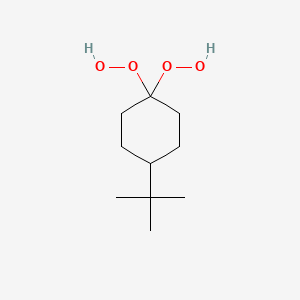
![4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14260061.png)

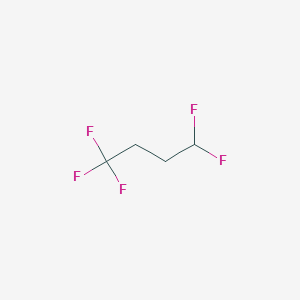
![3-[(2S)-2-(3,5-ditert-butyl-4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]propyl methanesulfonate](/img/structure/B14260078.png)


![ethyl 2-[(2S,4S,6S)-6-methyl-2-phenyl-1,3-dioxan-4-yl]acetate](/img/structure/B14260097.png)

![2H-Pyran-2-one, 4,4'-[1,3-propanediylbis(oxy)]bis[6-methyl-](/img/structure/B14260109.png)
